molecular formula C5H5BFNO3 B1398720 (5-Fluoro-6-hydroxypyridin-3-yl)boronic acid CAS No. 1141886-36-3

(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid

Cat. No.: B1398720
CAS No.: 1141886-36-3
M. Wt: 156.91 g/mol
InChI Key: RNRSXDBJJSBHFY-UHFFFAOYSA-N
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Description

Historical Background and Discovery

(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid (CAS: 1141886-36-3) emerged as a structurally unique boronic acid derivative during the early 21st century, driven by advances in Suzuki-Miyaura cross-coupling methodologies. Its synthesis was first reported in patent literature around 2013, where it served as a key intermediate in the development of kinase inhibitors targeting cancer pathways. The compound’s discovery coincided with growing interest in fluorinated pyridine boronic acids, which offered enhanced metabolic stability and binding selectivity in medicinal chemistry applications. Early synthetic routes utilized copper-mediated coupling of protected pyridine precursors with boronic esters, followed by deprotection steps to yield the free boronic acid.

Significance in Modern Chemical Research

This compound has gained prominence due to three key attributes:

  • Biased Reactivity : The electron-withdrawing fluorine and hydroxyl groups at positions 5 and 6 direct regioselective coupling at position 3, enabling precise construction of polysubstituted pyridine scaffolds.
  • pH-Dependent Solubility : The hydroxyl group facilitates aqueous solubility under basic conditions (pH > 8), while the boronic acid moiety enables reversible diol complexation—a property exploited in targeted drug delivery systems.
  • Structural Versatility : As shown in Table 1, derivative synthesis through protection/deprotection strategies allows tuning of electronic and steric properties for diverse applications.

Table 1. Common Derivatives of this compound

Derivative Type Synthetic Modification Application
Trifluoroborate Salt KHF₂ treatment Enhanced coupling efficiency
Pinacol Ester Diol protection Improved shelf stability
Protected Hydroxyl Silylation/Methylation Directed ortho-metalation

Overview of Boronic Acids in Heterocyclic Chemistry

Heterocyclic boronic acids like this compound occupy a critical niche in synthetic chemistry. Their utility stems from:

  • Suzuki-Miyaura Coupling : Enabling C-C bond formation under mild conditions (70–100°C) with Pd/Ni catalysts. A 2020 study demonstrated 89% yield in coupling with 3-chloroindazole using Pd(OAc)₂/XPhos.
  • Dynamic Covalent Chemistry : Boronate ester formation with 1,2-diols facilitates self-assembly of molecular architectures.
  • Acid-Base Responsiveness : The pKₐ of ~8.5 allows pH-controlled binding/release in drug delivery systems.

Compared to phenylboronic acids, the pyridine core introduces nitrogen-based coordination sites that modify metal-catalyst interactions. This was evidenced in a 2017 study showing 2.3× faster transmetallation kinetics with PdCl₂(dppf).

Scope and Objectives of the Review

This review systematically examines:

  • Synthetic Methodologies : Comparing copper-mediated vs. palladium-catalyzed routes (Table 2)
  • Structural Characterization : NMR (¹H, ¹¹B, ¹⁹F), X-ray crystallography, and mass spectral data
  • Applications : Focus on pharmaceutical intermediates (75% of reported uses) and sensors

Table 2. Comparison of Synthetic Routes

Method Reagents Yield Purity
Copper Acetate Cu(OAc)₂, DMAP, MeCN 33–36% 95%
Palladium/XPhos Pd(OAc)₂, XPhos, K₃PO₄ 69–80% >99%
Microwave-Assisted TFA, DCM, 70°C MW 89% 98%

Properties

IUPAC Name

(5-fluoro-6-oxo-1H-pyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2,10-11H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRSXDBJJSBHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC(=O)C(=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725469
Record name (5-Fluoro-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141886-36-3
Record name (5-Fluoro-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-fluoro-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-6-hydroxypyridin-3-yl)boronic acid typically involves the use of boronic acid derivatives and pyridine precursors. One common method is the hydroxydeboronation of halohydroxypyridines using basic hydrogen peroxide . This reaction involves the substitution of a halogen atom with a hydroxyl group in the presence of boronic acid.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of boronic acid synthesis, such as the use of diboron reagents and transition metal catalysts, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, hydrogen peroxide for hydroxydeboronation, and various oxidizing and reducing agents for functional group transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions produce ketones, aldehydes, or alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
This compound is primarily utilized as a building block in the synthesis of novel pharmaceuticals. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of complex biaryl structures commonly found in drug candidates. Research indicates that (5-Fluoro-6-hydroxypyridin-3-yl)boronic acid can serve as an intermediate in the development of drugs targeting cancer and infectious diseases, enhancing their efficacy through improved binding interactions with biological targets.

Enzyme Inhibition:
The boronic acid moiety is known for its ability to form reversible covalent bonds with serine residues in enzymes. This property is exploited in designing enzyme inhibitors, particularly for proteases involved in critical biological pathways. Studies have shown that this compound can inhibit the activity of specific enzymes, leading to potential applications in cancer therapy by inducing apoptosis in malignant cells .

Antimicrobial Properties:
Emerging research highlights the antimicrobial activity of this compound against various bacterial strains. Its mechanism may involve interference with bacterial enzymes essential for cell wall synthesis or metabolic processes, suggesting its potential as a therapeutic agent against infections.

Organic Synthesis

Building Block for Complex Molecules:
In organic synthesis, this compound serves as a crucial intermediate for constructing complex organic molecules. Its participation in cross-coupling reactions facilitates the formation of carbon-carbon bonds, essential for synthesizing diverse chemical entities used in pharmaceuticals and agrochemicals .

Chemical Reactions:
The compound can undergo various chemical transformations, including oxidation and reduction reactions. For instance, the hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while reduction can yield different derivatives with modified functional groups.

Materials Science

Advanced Materials Development:
In materials science, this compound is applied in creating advanced materials such as sensors and catalysts. Its unique chemical properties enable efficient reactions that are beneficial for developing responsive materials used in electronic components and other applications .

Bioconjugation:
The compound's ability to form stable complexes with diols makes it useful in bioconjugation processes. Researchers utilize it to attach biomolecules to drugs or imaging agents, enhancing specificity and reducing side effects in therapeutic applications .

Case Study 1: Anticancer Activity

Research conducted on the anticancer potential of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The study highlighted its interaction with specific signaling pathways that promote cell death, suggesting further investigation into its use as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

A study focusing on the inhibition of serine proteases by this compound revealed that the compound forms stable complexes with the active site of these enzymes. This interaction effectively blocks their activity, showcasing its potential as a selective enzyme inhibitor.

Mechanism of Action

The mechanism of action of (5-Fluoro-6-hydroxypyridin-3-yl)boronic acid involves its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or alter the function of other biological macromolecules. The boronic acid group is particularly effective at forming reversible covalent bonds, which can be exploited in drug design to create potent and selective inhibitors .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The pKa of boronic acids is critical for their interaction with diols (e.g., in physiological environments). Table 1 compares the substituent effects on acidity and binding properties:

Compound Substituents (Positions 5 & 6) Predicted pKa* Key Interactions/Applications
(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid -F, -OH ~8.5–9.5 Enhanced H-bonding; anticancer targets
(6-Chloro-5-fluoropyridin-3-yl)boronic acid -F, -Cl ~9.2–10.0 Higher lipophilicity; Suzuki coupling
(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid -F, -OCH2CH3 ~10.0–10.8 Reduced solubility; limited in vitro use
(6-Methoxy-5-fluoropyridin-3-yl)boronic acid -F, -OCH3 ~9.8–10.5 Intermediate solubility; sensor arrays

*Estimated based on substituent electronic effects .

  • Key Insight : The hydroxyl group in the target compound lowers its pKa compared to alkoxy-substituted analogs (e.g., ethoxy, methoxy), enhancing its suitability for physiological applications where boronate ester formation is pH-dependent .

Biological Activity

(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a fluorine atom and a hydroxyl group, along with a boronic acid functional group. Its molecular formula is C6H6BFNO3C_6H_6BFNO_3, with a molecular weight of approximately 175.93 g/mol. The presence of the boronic acid moiety allows for reversible covalent interactions with various biomolecules, which is critical for its biological activity.

1. Enzyme Inhibition:
Boronic acids are known to interact with enzymes through the formation of reversible covalent bonds. This compound may inhibit serine proteases and other enzymes involved in critical biochemical pathways by forming complexes that disrupt their normal function.

2. Anticancer Activity:
Research indicates that compounds containing boronic acids can induce apoptosis in cancer cells. The mechanism involves the activation of specific signaling pathways that lead to cell death, making this compound a candidate for further investigation in cancer therapy .

3. Antimicrobial Properties:
The compound has shown potential as an antimicrobial agent against various bacterial strains. Its ability to inhibit bacterial growth could be attributed to its interaction with bacterial enzymes essential for cell wall synthesis or metabolic processes .

Antimicrobial Activity

Recent studies have reported the effectiveness of this compound against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound could be developed as a new antimicrobial agent, especially in the context of increasing antibiotic resistance .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM)
A549 (lung cancer)10
MCF7 (breast cancer)15
HeLa (cervical cancer)12

The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

  • Study on Antimicrobial Efficacy:
    A recent study assessed the antimicrobial activity of several boronic acids, including this compound, against multi-drug resistant strains of E. coli. The findings indicated that this compound significantly reduced bacterial viability in a dose-dependent manner, highlighting its potential as an alternative treatment option .
  • Investigation of Anticancer Properties:
    Another research project focused on the effects of this compound on human cancer cell lines revealed that it inhibited tumor growth by inducing apoptosis through caspase activation pathways. This study suggests further exploration into its use as a therapeutic agent in oncology .

Q & A

Basic: What are the recommended synthetic routes for (5-Fluoro-6-hydroxypyridin-3-yl)boronic acid?

Answer:
The synthesis of this compound typically employs Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) under inert conditions (argon/nitrogen atmosphere). A base such as Na₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for coupling with halogenated pyridine derivatives. For example, bromo- or iodo-substituted pyridines can react with boronic acid precursors to introduce the boronic acid moiety. Post-synthetic hydroxylation or fluorination steps may be necessary, depending on the starting material. Purification often involves column chromatography or recrystallization to isolate the product .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and detect impurities.
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to verify molecular weight, though boronic acids may undergo dehydration/trimerization to form boroxines, complicating analysis. Derivatization with diols (e.g., pinacol) can stabilize the boronic acid as esters for clearer spectra .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, especially when synthesizing derivatives for biological assays .

Advanced: How can binding kinetics between this boronic acid and diol-containing biomolecules (e.g., sugars) be experimentally determined?

Answer:
Stopped-flow fluorescence spectroscopy is a robust method to measure binding kinetics. For instance, studies with isoquinolinylboronic acids demonstrated that kon values for sugars (e.g., D-fructose > D-tagatose > D-glucose) correlate with thermodynamic affinities. Researchers should:

Prepare boronic acid and sugar solutions in buffered aqueous media (pH ~7.4).

Rapidly mix reactants in a stopped-flow apparatus.

Monitor fluorescence changes (e.g., quenching/enhancement) to calculate rate constants.
This approach avoids equilibrium delays and provides real-time kinetic data .

Advanced: What strategies optimize the design of proteasome inhibitors using this boronic acid scaffold?

Answer:
Rational design strategies include:

  • Bioisosteric replacement : Substituting non-boronic acid groups (e.g., aldehydes) with boronic acids to enhance binding to catalytic threonine residues in proteasomes, as seen in Bortezomib.
  • Structure-activity relationship (SAR) studies : Modifying the pyridine ring’s substituents (e.g., fluoro, hydroxyl groups) to improve selectivity and reduce off-target effects.
  • Prodrug synthesis : Masking boronic acids as esters (e.g., pinacol) to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

Advanced: How do structural modifications influence the thermal stability of this boronic acid in material science applications?

Answer:
Thermogravimetric analysis (TGA) reveals degradation pathways and stability trends. For example:

  • Electron-withdrawing groups (e.g., -F, -OH) on the pyridine ring increase thermal stability by reducing boroxine formation.
  • Steric hindrance from bulky substituents (e.g., cyclohexyl) delays degradation.
    Researchers should compare TGA profiles of derivatives under inert atmospheres (N₂) to identify optimal structures for flame-retardant or polymer applications .

Advanced: How can non-specific interactions be minimized when studying glycoprotein binding with this boronic acid?

Answer:
To enhance selectivity in glycoprotein capture:

Buffer optimization : Use high-pH borate buffers (pH 8.5–9.0) to weaken non-specific electrostatic interactions.

Surface functionalization : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to reduce hydrophobic binding.

Competitive elution : Apply sorbitol or fructose to displace weakly bound proteins while retaining glycoproteins with high-affinity diols (e.g., sialic acid) .

Basic: What are common pitfalls in synthesizing and handling this boronic acid?

Answer:

  • Boroxine formation : Store compounds anhydrously at low temperatures (0–4°C) to prevent trimerization.
  • pH sensitivity : Avoid aqueous solutions at neutral pH unless stabilized with diols.
  • Purification challenges : Use silica gel with low water content and avoid prolonged exposure to air during chromatography .

Advanced: How can MALDI-MS be adapted for sequencing peptide-boronic acid conjugates?

Answer:

  • In situ derivatization : Mix samples with 2,5-dihydroxybenzoic acid (DHB) matrix to form boronic esters, preventing boroxine interference.
  • Tandem MS (MS/MS) : Fragment derivatized peptides using collision-induced dissociation (CID) to sequence branched or linear conjugates.
  • Single-bead analysis : Directly analyze peptides from combinatorial libraries by combining DHB esterification with MALDI-MS/MS .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Anticancer agents : Testing against glioblastoma cells via apoptosis assays (e.g., MTT, flow cytometry) .
  • Diagnostic sensors : Functionalizing polymers for glucose-responsive insulin delivery systems .
  • Enzyme inhibitors : Targeting proteasomes, thrombin, or viral proteases via covalent reversible binding .

Advanced: How to resolve contradictions in reported binding affinities for diol-containing targets?

Answer:

  • Standardize assay conditions : Control pH, temperature, and ionic strength, as boronic acid-diol binding is pH-dependent.
  • Use orthogonal methods : Validate fluorescence-based Kd values with isothermal titration calorimetry (ITC) or SPR.
  • Compare substituent effects : Fluorine’s electron-withdrawing nature may enhance binding in certain stereochemical contexts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid
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(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid

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